molecular formula C21H15BrN2OS B406026 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide

Cat. No.: B406026
M. Wt: 423.3g/mol
InChI Key: BXBZYDCJGKDIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide is a complex organic compound that features a benzothiazole ring, a methyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromobenzamide moiety can be introduced through bromination of the corresponding benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, while the bromobenzamide moiety can form hydrogen bonds or hydrophobic interactions with the target. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-Methyl-benzothiazol-2-yl)-phenyl)-2-(4-propyl-phenoxy)-acetamide
  • N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-2-(4-bromo-phenoxy)-acetamide
  • N-(2-Ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the benzothiazole ring provides a rigid and planar structure that can interact effectively with molecular targets.

Properties

Molecular Formula

C21H15BrN2OS

Molecular Weight

423.3g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide

InChI

InChI=1S/C21H15BrN2OS/c1-13-6-7-15(21-24-17-4-2-3-5-19(17)26-21)12-18(13)23-20(25)14-8-10-16(22)11-9-14/h2-12H,1H3,(H,23,25)

InChI Key

BXBZYDCJGKDIGT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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